molecular formula C9H11NO4S B083595 4-[(Ethylamino)sulfonyl]benzoic acid CAS No. 10252-64-9

4-[(Ethylamino)sulfonyl]benzoic acid

Cat. No.: B083595
CAS No.: 10252-64-9
M. Wt: 229.26 g/mol
InChI Key: SKSHUBLFLCCPLP-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group undergoes typical acid-base and nucleophilic acyl substitution reactions.

Esterification

4-[(Ethylamino)sulfonyl]benzoic acid reacts with alcohols under acidic conditions to form esters. For example, ethanol in the presence of concentrated sulfuric acid yields the ethyl ester derivative:

C H NO S+CH CH OHC H NO S+H O\text{C H NO S}+\text{CH CH OH}\xrightarrow{\text{H }}\text{C H NO S}+\text{H O}

This reaction is critical for modifying solubility and bioavailability.

Amidation

Reaction with amines (e.g., ammonia or primary amines) forms amides. For instance, treatment with thionyl chloride (SOCl₂) generates the acyl chloride intermediate, which reacts with amines:

C H NO SSOCl C H ClNO SNH C H N O S\text{C H NO S}\xrightarrow{\text{SOCl }}\text{C H ClNO S}\xrightarrow{\text{NH }}\text{C H N O S}

Such derivatives are explored for antimicrobial applications.

Reactions of the Sulfonamide Group

The sulfonamide (–SO₂NH–) group participates in hydrolysis and substitution reactions.

Hydrolysis

Under strongly acidic or basic conditions, the sulfonamide bond cleaves:

  • Acidic Hydrolysis :

    C H NO S+H OHCl C H O S+C H N\text{C H NO S}+\text{H O}\xrightarrow{\text{HCl }}\text{C H O S}+\text{C H N}

    Yields 4-sulfobenzoic acid and ethylamine.

  • Basic Hydrolysis :

    C H NO S+NaOHC H O SNa+C H N\text{C H NO S}+\text{NaOH}\rightarrow \text{C H O SNa}+\text{C H N}

    Forms a sodium sulfonate salt.

Substitution Reactions

The ethylamino group can be replaced by nucleophiles. For example, reaction with hydroxylamine (NH₂OH) yields hydroxylamine sulfonamide derivatives, which are intermediates in drug synthesis.

Oxidation

The ethylamino group can be oxidized to a nitroso or nitro group using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄):

C H NO SKMnO H C H NO S+H O\text{C H NO S}\xrightarrow{\text{KMnO H }}\text{C H NO S}+\text{H O}

This yields 4-[(nitroso)sulfonyl]benzoic acid.

Reduction

Catalytic hydrogenation (H₂/Pd) reduces the sulfonamide to a thioether:

C H NO SH PdC H NO S\text{C H NO S}\xrightarrow{\text{H Pd}}\text{C H NO S}

This reaction modifies biological activity.

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonamide group directs electrophiles to the meta position. For example:

Nitration

C H NO SHNO H SO C H N O S\text{C H NO S}\xrightarrow{\text{HNO H SO }}\text{C H N O S}

Yields 3-nitro-4-[(ethylamino)sulfonyl]benzoic acid .

Complexation and Salt Formation

The carboxylic acid and sulfonamide groups enable salt formation with metals (e.g., Na⁺, K⁺) or amines, enhancing solubility. For example, reaction with sodium bicarbonate forms a water-soluble sodium salt .

Scientific Research Applications

Chemistry

4-[(Ethylamino)sulfonyl]benzoic acid serves as a versatile reagent in organic synthesis. It is utilized as a building block for creating more complex molecules, facilitating various chemical reactions such as:

  • Oxidation : Can be oxidized to form sulfonic acid derivatives.
  • Reduction : Undergoes reduction to yield amine derivatives.
  • Substitution Reactions : Engages in nucleophilic substitution, allowing for the introduction of different functional groups.

Biology

In biological research, this compound is employed in proteomics to study protein interactions and functions. Its structural characteristics enable it to act as an inhibitor or activator of specific enzymes, making it a valuable tool for investigating biochemical pathways.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities, including:

  • Antibacterial Properties : Demonstrated effectiveness against certain bacterial strains, suggesting potential use in antimicrobial therapies .
  • Antibiofilm Activity : Exhibited moderate antibiofilm effects against Gram-positive bacteria like Staphylococcus aureus .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its ability to participate in various chemical reactions makes it suitable for developing new products with enhanced properties.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it demonstrated low inhibition effects on Escherichia coli but potent activity against Bacillus subtilis with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
  • Proteomics Applications :
    In proteomics studies, this compound has been utilized to explore protein interactions, revealing its potential to act as a biochemical probe that can enhance our understanding of complex biological systems .
  • Drug Development :
    The compound's unique structural features make it a candidate for further investigation in drug discovery processes aimed at developing new therapeutic agents targeting specific diseases .

Biological Activity

4-[(Ethylamino)sulfonyl]benzoic acid (CAS Number: 10252-64-9) is an organic compound characterized by its benzoic acid framework substituted with an ethylamino group and a sulfonyl moiety. With the molecular formula C9H11NO4SC_9H_{11}NO_4S and a molecular weight of approximately 229.25 g/mol, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound can be synthesized through various methods, typically involving the reaction of 4-aminobenzenesulfonyl chloride with ethylamine in the presence of a base. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized product.

Research indicates that this compound may interact with specific enzymes or receptors, potentially acting as an inhibitor or activator depending on the biological context. Its structural components suggest it could influence protein interactions and functions, particularly within proteomics research.

Enzyme Inhibition

Preliminary studies suggest that this compound might inhibit various enzymes, including neurolysin and angiotensin-converting enzyme (ACE). Such activities are critical for developing therapeutic agents targeting cardiovascular diseases and other conditions influenced by these enzymes .

Antimicrobial Activity

Emerging evidence points to the antimicrobial properties of this compound. It has been reported to exhibit significant antibacterial effects against Gram-positive bacteria, including strains resistant to conventional antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Study on Proteasome Activity

A study evaluated the effects of various benzoic acid derivatives, including this compound, on proteasome activity. The findings indicated that certain derivatives enhanced proteasomal chymotrypsin-like activity, suggesting potential applications in aging-related disorders where proteostasis is compromised .

Cytotoxicity Assessment

In vitro studies have been conducted to assess the cytotoxicity of this compound across different cell lines. Results demonstrated low cytotoxic effects at concentrations up to 10 μg/mL in human foreskin fibroblasts, indicating a favorable safety profile for further exploration in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
4-[(Methylamino)sulfonyl]benzoic acidC8H9NO4SC_8H_9NO_4SContains a methylamino group instead of ethyl
4-Chloro-3-[(ethylamino)sulfonyl]benzoic acidC9H10ClNO4SC_9H_{10}ClNO_4SContains a chlorine atom, altering reactivity
4-AminobenzenesulfonamideC6H8N2O2SC_6H_8N_2O_2SLacks the carboxylic acid functionality

The presence of the ethylamino group in this compound provides distinct solubility and reactivity profiles compared to these compounds, making it a subject of interest for further research into its biological activity and synthetic utility.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(Ethylamino)sulfonyl]benzoic acid, and how can purity be ensured during synthesis?

  • Methodological Answer : A common approach involves sulfonylation of 4-aminobenzoic acid derivatives. For example, reacting 4-ethylaminobenzoic acid with sulfonyl chloride under reflux conditions in anhydrous dichloromethane. Purification is achieved via recrystallization using methanol or ethanol. Purity is validated by monitoring the reaction via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) and confirming the absence of unreacted starting materials. FT-IR analysis (e.g., S=O stretching at 1333–1162 cm⁻¹, C=O at 1700–1680 cm⁻¹) and melting point consistency (e.g., 154–155°C) are critical for characterization .

Q. How can researchers determine the solubility profile of this compound in organic solvents?

  • Methodological Answer : Use gravimetric or UV-Vis spectrophotometric methods. For gravimetry, saturate solvents (e.g., DMSO, methanol, acetonitrile) with the compound at 25°C, filter undissolved material, and evaporate the solvent to calculate solubility (mg/mL). For UV-Vis, prepare a calibration curve at λmax (~260–280 nm) and measure absorbance of saturated solutions. Note that solubility in polar aprotic solvents (e.g., DMSO) is typically higher due to hydrogen bonding with the sulfonyl and carboxyl groups. Compare results with structurally similar compounds like 4-(dimethylamino)benzoic acid .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm functional groups (e.g., sulfonamide N-H stretch at ~3300 cm⁻¹, S=O asymmetric/symmetric stretches at 1333–1162 cm⁻¹).
  • NMR : ¹H NMR in DMSO-d6 should show ethylamino protons (δ 1.1–1.3 ppm for CH3, δ 2.8–3.1 ppm for NHCH2), aromatic protons (δ 7.5–8.1 ppm), and carboxylic acid proton (δ ~12–13 ppm).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Synthesize analogs by modifying the ethylamino group (e.g., replacing with propyl, cyclohexyl) or introducing electron-withdrawing groups (e.g., Br, NO2) to the benzene ring. Test antimicrobial activity via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293), comparing IC50 values with parent compound .

Q. How should researchers address contradictions in reported solubility or bioactivity data for sulfonamide-based benzoic acid derivatives?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for bioactivity, 25°C for solubility). Use differential scanning calorimetry (DSC) to check crystallinity, as polymorphic forms can alter solubility. For bioactivity discrepancies, validate assay protocols (e.g., broth microdilution for MIC) and confirm compound stability via LC-MS. Cross-reference with structurally validated analogs, such as 4-[(4-bromophenyl)sulfonyl]benzoic acid, to identify substituent effects .

Q. What strategies are recommended for assessing the potential of this compound as a enzyme inhibitor?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) targeting enzymes like carbonic anhydrase or tyrosinase, leveraging the sulfonamide group’s affinity for metal ions. Validate computationally predicted binding via in vitro enzyme inhibition assays. For example, measure IC50 using a stopped-flow CO2 hydration assay for carbonic anhydrase. Compare inhibition kinetics (Km, Vmax) with known inhibitors like acetazolamide .

Q. Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or solvent evaporation.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing in halogenated waste containers.
  • Storage : Keep in airtight containers at 2–8°C, away from light. Regularly consult updated SDS for hazard re-evaluation .

Properties

IUPAC Name

4-(ethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-10-15(13,14)8-5-3-7(4-6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSHUBLFLCCPLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346385
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-64-9
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10252-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Ethylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction was carried out following the conditions of Example 32 using 4.4 g (20 mmol) of 4-chlorosulfonylbenzoic acid and an ethylamine solution instead of the 40% aqueous solution of methylamine. The reaction product was post-treated to obtain 2.92 g of 4-ethylaminosulfonylbenzoic acid (yield 64%).
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